

DREADD Agonist 21: A Technical Guide to Bioavailability and Brain Penetrability

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Compound of Interest

Compound Name: DREADD agonist 21

Cat. No.: B1670941

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Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology for the remote manipulation of neuronal activity. The efficacy of this system hinges on the pharmacokinetic and pharmacodynamic properties of the activating ligand. **DREADD agonist 21** (C21), also known as Compound 21, has emerged as a promising alternative to the first-generation agonist Clozapine-N-oxide (CNO), primarily due to concerns about CNO's metabolic conversion to clozapine and its limited brain penetrability.^{[1][2][3]} This technical guide provides a comprehensive overview of the bioavailability and brain penetrability of **DREADD agonist 21**, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Pharmacokinetic Data

DREADD agonist 21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs. It exhibits excellent bioavailability, favorable pharmacokinetic properties, and robust brain penetrability, making it a suitable candidate for in vivo studies.

Table 1: In Vitro Potency of DREADD Agonist 21 (C21)

Receptor	Assay	pEC50
hM1Dq	-	8.91
hM3Dq	-	8.48
hM4Di	-	7.77

Data sourced from Thompson et al., 2018.

Table 2: Pharmacokinetic Profile of DREADD Agonist 21 (C21) in Mice

Administration Route	Dose (mg/kg)	Time Point	Plasma Concentration (nM)	Brain Concentration (nM)	CSF Concentration (nM)
Intraperitoneal (i.p.)	1.0	15 min	344	2063	1.9
Intraperitoneal (i.p.)	3.5	30-60 min	-	Rapidly Diminishes	-
Intraperitoneal (i.p.)	3.0	~1 hour	-	Lasting Presence	-

Data compiled from Jendryka et al., 2019 and other sources.

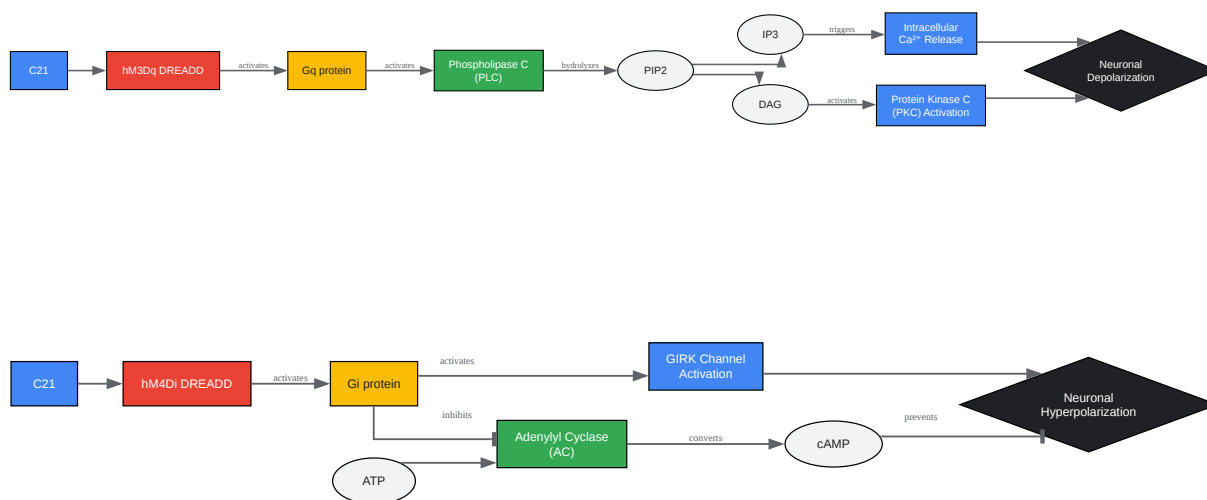
Note: C21 has been shown to have superior brain penetration and a longer-lasting presence in the brain compared to CNO. However, some studies suggest C21 exhibits poor brain penetrance with low brain/serum ratios in both mice and macaques.

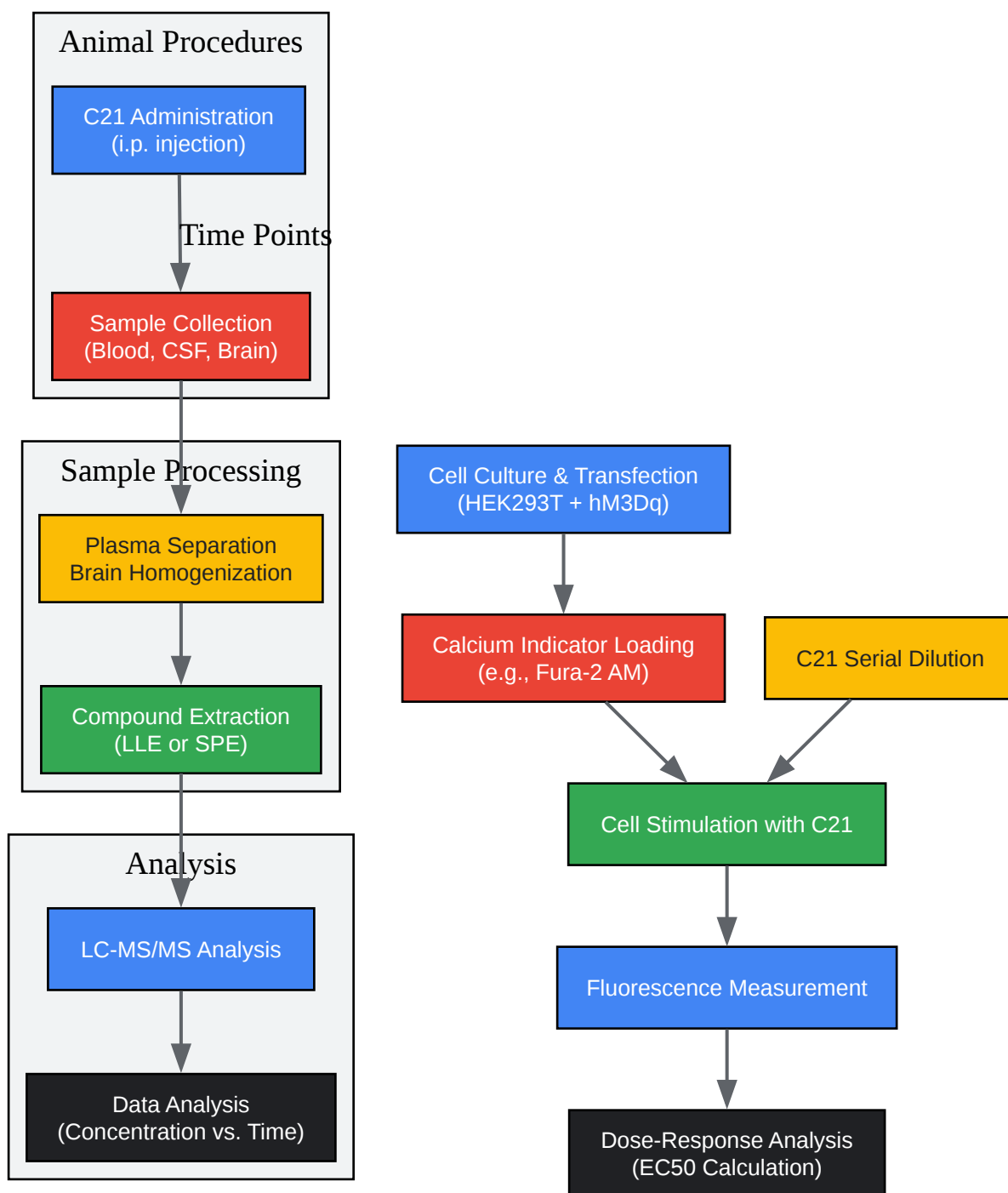
Signaling Pathways

DREADD agonist 21 activates specific G protein-coupled receptor (GPCR) signaling cascades depending on the DREADD subtype expressed in the target cells.

Gq-Coupled DREADD (hM3Dq) Signaling

Activation of the hM3Dq receptor by C21 initiates the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC), ultimately leading to neuronal depolarization and increased neuronal activity.





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